2-Methylfuro[3,2-b]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methylfuro[3,2-b]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c1-6-5-7-8(10-6)3-2-4-9-7/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQZVRWIFADZMTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(O1)C=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10544263 | |
| Record name | 2-Methylfuro[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10544263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52605-89-7 | |
| Record name | 2-Methylfuro[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10544263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylfuro[3,2-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 2 Methylfuro 3,2 B Pyridine and Its Derivatives
Directed Construction of the Furo[3,2-b]pyridine (B1253681) Ring System
The assembly of the fused furo[3,2-b]pyridine core is a critical step in the synthesis of this class of compounds. Various strategies have been devised, often employing precursor molecules that undergo cyclization or annulation reactions.
Cyclization Strategies from Precursor Molecules
One common approach involves the cyclization of appropriately substituted pyridine (B92270) precursors. A notable example is the synthesis starting from ethyl 3-hydroxypicolinate. researchgate.net This method involves the O-alkylation of the hydroxy ester with reagents like ethyl 2-bromopropionate, followed by cyclization to yield the 2-methyl substituted furo[3,2-b]pyridinone derivative. researchgate.net This intermediate can then be further transformed to obtain the desired furo[3,2-b]pyridine. Another precursor, 2-acetylpyridin-3-ol, can be converted to its ethoxycarbonylmethyl ether, which upon cyclization and subsequent decarboxylation, yields 3-methylfuro[3,2-b]pyridine. researchgate.net
| Starting Material | Reagents | Key Intermediate | Final Product |
| Ethyl 3-hydroxypiconate | 1. Ethyl 2-bromopropionate 2. Cyclization | 2-Methylfuro[3,2-b]pyridin-3(2H)-one | 2-Methylfuro[3,2-b]pyridine derivatives |
| 2-Acetylpyridin-3-ol | 1. Ethyl bromoacetate (B1195939) 2. Cyclization 3. Decarboxylation | 3-Methylfuro[3,2-b]pyridine-2-carboxylic acid | 3-Methylfuro[3,2-b]pyridine |
Transition-Metal Catalyzed Annulation and Cyclization Reactions
Transition-metal catalysis has emerged as a powerful tool for the construction of complex heterocyclic systems, including furo[3,2-b]pyridines.
Palladium(0)-Catalyzed Intramolecular Cyclization: A highly efficient and general method for preparing 2,3,5-trisubstituted-furo[3,2-b]pyridines involves the Pd(0)-catalyzed intramolecular cyclization of methyl 4-(6-chloro-2-iodopyridin-3-yloxy)-substituted-butenoates. researchgate.net This approach provides the highly functionalized heterocyclic ring system in high yields. researchgate.net Palladium-catalyzed intramolecular Heck-type reactions have also been adapted for the synthesis of diverse indole (B1671886) and benzofuran (B130515) derivatives, a strategy that can be applied to furo[3,2-b]pyridine synthesis. researchgate.net Furthermore, an efficient synthesis of benzofuro[3,2-b]pyridine 1-oxides has been achieved through Pd-catalyzed intramolecular dual C–H activation of 3-phenoxypyridine (B1582220) 1-oxides, which can be subsequently deoxygenated to the corresponding benzofuro[3,2-b]pyridines. acs.org
Copper-Mediated Oxidative Cyclization: Copper-mediated oxidative cyclization is another key strategy for assembling the furo[3,2-b]pyridine scaffold. nih.govresearchgate.netresearchgate.net This method has been utilized in the preparation of a diverse set of target compounds, including potent and highly selective inhibitors of cdc-like kinases (CLKs). nih.govresearchgate.netresearchgate.net For instance, the synthesis of furo[3,2-b]pyridine derivatives has been achieved through copper-mediated oxidative cyclization, enabling rapid diversification of the scaffold.
| Catalyst | Reaction Type | Starting Material Example | Product Example |
| Pd(0) | Intramolecular Cyclization | Methyl 4-(6-chloro-2-iodopyridin-3-yloxy)-substituted-butenoate | 2,3,5-Trisubstituted-furo[3,2-b]pyridine |
| Pd(II) | Dual C-H Activation/Cyclization | 3-Phenoxypyridine 1-oxide | Benzofuro[3,2-b]pyridine 1-oxide |
| Copper | Oxidative Cyclization | Substituted Pyridine Precursors | 3,5-Disubstituted furo[3,2-b]pyridines |
Condensation and Heteroannulation Approaches
Condensation and heteroannulation reactions provide alternative routes to the furo[3,2-b]pyridine ring system. These methods often involve the reaction of two or more components to build the heterocyclic core in a single or multi-step sequence. For example, a one-pot Sonogashira coupling/heteroannulation sequence has been described for the efficient and rapid synthesis of furo[3,2-b]pyridine. researchgate.net Additionally, multicomponent reactions, such as the tandem three-component condensation of phenylglyoxal (B86788) monohydrate, 1,3-dimethylbarbituric acid, and an isocyanide, can lead to the formation of related furo[2,3-d]pyrimidine (B11772683) systems, highlighting the versatility of condensation strategies in building fused furan-pyridine structures. nih.govwindows.net
Derivatization of the Pre-formed this compound Scaffold
Once the this compound core is synthesized, it can be further functionalized to introduce a variety of substituents and create a diverse library of derivatives.
Functionalization via N-Oxidation and Subsequent Transformations
N-oxidation of the pyridine nitrogen in the furo[3,2-b]pyridine ring system is a key strategy for introducing functionality. The resulting N-oxides can undergo various transformations. For example, chlorination of the N-oxide intermediate has been utilized in synthetic sequences, although regioselectivity can be a challenge. researchgate.net The electronic properties of the furo[3,2-b]pyridine N-oxide are influenced by the furan (B31954) ring's oxygen, which is considered to be electron-withdrawing. semanticscholar.org This contrasts with 2,3-dihydrofuropyridine N-oxides where the ring oxygen is electron-donating. semanticscholar.org
Amide Bond Formation and Carboxamide Derivative Synthesis
The introduction of a carboxamide group is a common derivatization strategy, often leading to compounds with interesting biological activities. Standard amide bond formation techniques, using coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 4-dimethylaminopyridine (B28879) (DMAP), can be employed to couple a carboxylic acid-functionalized furo[3,2-b]pyridine with an amine.
The Ugi reaction, a multi-component reaction, also presents a powerful tool for the synthesis of carboxamide derivatives. While specific examples for this compound are not detailed in the provided search results, the Ugi reaction is known for its ability to rapidly generate complex molecules with amide functionalities from an aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.gov This methodology has been applied to the synthesis of other heterocyclic systems and could potentially be adapted for the derivatization of the this compound scaffold. beilstein-journals.org
| Derivatization Strategy | Key Intermediate/Reagent | Resulting Functional Group |
| N-Oxidation | m-Chloroperbenzoic acid (mCPBA) | N-oxide |
| Amide Bond Formation | EDC, DMAP | Carboxamide |
| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | Complex Carboxamide |
Synthesis of Fused Polycyclic Systems Incorporating the this compound Moiety
The furo[3,2-b]pyridine scaffold serves as a valuable building block for the construction of more complex, fused polycyclic systems. These larger ring systems are of significant interest in medicinal chemistry and materials science. The synthesis of such compounds typically involves the formation of a functionalized furo[3,2-b]pyridine intermediate, which then undergoes a subsequent cyclization reaction to build an additional heterocyclic ring. Key strategies include annulation reactions to form fused pyrimidine (B1678525), pyrazole (B372694), and triazine rings.
A prevalent strategy for constructing fused systems is the use of amino-substituted furo[3,2-b]pyridines as key intermediates. These amino groups provide a reactive handle for the annulation of a new ring.
One notable example is the synthesis of pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines. This process begins with a suitably substituted pyridine, such as 3,5-dibromopyridine, which is converted into a crucial intermediate, 3-amino-6-bromofuro[3,2-b]pyridine-2-carbonitrile. nih.gov This intermediate possesses both an amino group and a nitrile group, which are perfectly positioned for the construction of a fused pyrimidine ring.
The amino group is first formylated using dimethylformamide dimethyl acetal (B89532) (DMFDMA). Following this, the formation of the pyrimidine ring can be achieved. Microwave-assisted degradation of formamide (B127407) is one method employed for this cyclization. nih.gov An alternative approach to introduce diversity is the Dimroth rearrangement. nih.gov Furthermore, the bromo-substituent on the furo[3,2-b]pyridine core allows for further functionalization, for instance, through palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, either before or after the pyrimidine ring formation. nih.gov This allows for the introduction of various aryl or heteroaryl groups at the 7-position of the final tricyclic scaffold. nih.gov
| Entry | Starting Material | Key Intermediate | Reaction | Fused System |
| 1 | 3,5-Dibromopyridine | 3-Amino-6-bromofuro[3,2-b]pyridine-2-carbonitrile | Formylation, Microwave-assisted cyclization | Pyrido[2',3':4,5]furo[3,2-d]pyrimidine |
Another important class of fused systems are those containing a pyrazole ring. While specific examples starting from this compound are not extensively detailed, analogous reactions with the isomeric furo[3,2-c]pyridines demonstrate a powerful strategy involving 1,3-dipolar cycloaddition reactions. cas.cz This methodology utilizes N-aminofuro[3,2-c]pyridinium salts, which are converted in situ into zwitterionic N-imides using a base like anhydrous potassium carbonate. cas.cz These reactive dipoles then readily undergo cycloaddition with dipolarophiles such as dimethyl butynedioate (DMAD) or ethyl propiolate to construct the fused pyrazole ring, yielding furo[3,2-c]pyrazolo[1,5-a]pyridines. cas.cz
A similar approach could conceptually be applied to this compound to access the corresponding furo[3,2-b]pyrazolo[1,5-a]pyridine system. The initial step would involve the N-amination of the this compound core.
| Entry | Furo[3,2-b]pyridine Derivative | Reaction Type | Dipolarophile | Fused System (Analogous) |
| 1 | N-Amino-2-methylfuro[3,2-b]pyridinium salt | 1,3-Dipolar Cycloaddition | Dimethyl butynedioate | Dimethyl 2-methylfuro[3,2-b]pyrazolo[1,5-a]pyridine-dicarboxylate |
| 2 | N-Amino-2-methylfuro[3,2-b]pyridinium salt | 1,3-Dipolar Cycloaddition | Ethyl propiolate | Ethyl 2-methylfuro[3,2-b]pyrazolo[1,5-a]pyridine-carboxylate |
The synthesis of fused triazine rings has also been explored starting from related furo[3,2-b]pyrrole systems. researchgate.net In these cases, a carbohydrazide (B1668358) derivative of the furo[3,2-b]pyrrole is reacted with triethyl orthoesters. The resulting intermediate can then be treated with hydrazine (B178648) hydrate (B1144303) to form a hydrazine derivative, which upon reaction with triethyl orthoformate, cyclizes to yield a furo[2′,3′:4,5]pyrrolo[1,2-d] nih.govCurrent time information in Bangalore, IN.nih.govtriazolo[3,4-f] nih.govCurrent time information in Bangalore, IN.nih.govtriazine. researchgate.net This multi-step sequence highlights how functional group manipulation on the core heterocyclic system can lead to the construction of complex, multi-ring structures.
Elucidation of Reactivity Patterns and Transformational Chemistry
Site-Selective Functionalization Reactions
The ability to introduce substituents at specific positions of the furo[3,2-b]pyridine (B1253681) nucleus is crucial for the development of new derivatives with tailored properties. Site-selective functionalization reactions, such as regioselective metalation followed by electrophilic trapping and hydrogen-deuterium exchange studies, are powerful tools to probe and modify the reactivity of this heterocyclic system.
While specific studies on 2-Methylfuro[3,2-b]pyridine are not extensively documented, research on the parent furo[3,2-b]pyridine framework provides significant insights into its deprotonation and subsequent functionalization. The regioselectivity of lithiation is a key aspect of its synthetic utility.
Studies have shown that the furo[3,2-b]pyridine skeleton can undergo successive regioselective lithiations, allowing for the introduction of various functional groups in a controlled manner. This process typically involves the use of strong lithium bases, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), at low temperatures to direct the deprotonation to specific carbon atoms, which are then quenched with a suitable electrophile.
The general scheme for such a transformation can be represented as follows:
| Step | Reagents | Position of Functionalization (in parent system) | Subsequent Electrophile |
| First Lithiation | n-BuLi or LDA | C-7 (adjacent to nitrogen) | Various (e.g., aldehydes, ketones, alkyl halides) |
| Second Lithiation | Stronger base system | C-3 or C-5 | Various electrophiles |
This methodology opens avenues for creating a library of substituted 2-Methylfuro[3,2-b]pyridines, which can be further elaborated to access molecules with potential biological activities.
Hydrogen-deuterium (H-D) exchange studies are a valuable technique for identifying the most acidic protons in a molecule, thereby pinpointing the active sites for metalation and other electrophilic substitution reactions. In the context of this compound, such studies would involve exposing the compound to a deuterium (B1214612) source, such as D₂O, often in the presence of a catalyst, and analyzing the incorporation of deuterium into the molecule, typically by NMR spectroscopy or mass spectrometry.
Such studies would be instrumental in confirming the regioselectivity of the metalation reactions discussed in the previous section and in providing a deeper understanding of the electronic landscape of the this compound molecule.
Reactions at the Furan (B31954) and Pyridine (B92270) Moieties
The chemical behavior of this compound is a composite of the reactivities of its constituent furan and pyridine rings, modified by their fusion. The furan ring is generally susceptible to electrophilic attack, while the pyridine ring is more prone to nucleophilic attack, especially when activated.
The π-excessive nature of the furan ring in the fused system suggests that it could undergo electrophilic substitution reactions. However, the fusion to the electron-deficient pyridine ring may modulate this reactivity. In the isomeric furo[3,2-c]pyridine (B1313802) system, the chlorine atom on the pyridine ring can be displaced by nucleophiles such as alkoxides and cyclic secondary amines. This indicates that the pyridine moiety retains its susceptibility to nucleophilic substitution.
For this compound, one can anticipate a range of reactions based on the general principles of furan and pyridine chemistry:
Electrophilic Substitution on the Furan Ring: Reactions such as nitration, halogenation, and Friedel-Crafts acylation could potentially occur on the furan moiety, likely at the C-3 position. The presence of the methyl group at C-2 would influence the regioselectivity of such reactions.
Nucleophilic Substitution on the Pyridine Ring: The pyridine part of the molecule is expected to be reactive towards nucleophiles, particularly at the positions ortho and para to the nitrogen atom (C-5 and C-7). The introduction of a leaving group, such as a halogen, on the pyridine ring would facilitate these reactions.
Reactions involving the Methyl Group: The methyl group at the 2-position can also be a site for functionalization, for instance, through radical halogenation or oxidation.
Rearrangement Processes within the Furo[3,2-b]pyridine Core
Currently, there is a lack of specific information in the scientific literature regarding rearrangement processes within the this compound core. Rearrangement reactions in heterocyclic systems can be induced by thermal, photochemical, or chemical means and can lead to the formation of isomeric structures. Given the stability of the aromatic furo[3,2-b]pyridine scaffold, significant energy input would likely be required to induce a skeletal rearrangement. Further research is needed to explore the possibility and mechanisms of such transformations for this particular heterocyclic system.
Theoretical and Computational Investigations of the 2 Methylfuro 3,2 B Pyridine System
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are instrumental in elucidating the electronic characteristics of heterocyclic systems like 2-Methylfuro[3,2-b]pyridine. Methods such as Density Functional Theory (DFT) are frequently employed to analyze the electronic properties of the broader furopyridine class.
Detailed research findings indicate that for scaffolds related to furopyridine, DFT methods utilizing the B3LYP functional with a 6-31G basis set have been effectively used. smolecule.com These calculations reveal important electronic parameters, such as the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO). For instance, in a structurally related furopyridine, the introduction of a methyl group was found to have an electron-donating inductive effect, which increased the Highest Occupied Molecular Orbital (HOMO) energy by approximately 0.2 electron volts compared to the unsubstituted parent compound. smolecule.com This modification can enhance the molecule's reactivity and interaction with biological targets. While specific values for this compound require dedicated computation, the established methods provide a robust framework for such analysis.
Table 1: Common Quantum Chemical Methods for Furopyridine Systems
| Method Type | Specific Method/Functional | Basis Set | Typical Applications |
| Density Functional Theory (DFT) | B3LYP, B3PW91 | 6-31G, 6-311G(d,p), 6-311+G | Geometry optimization, electronic structure, NMR shifts, vibrational frequencies. smolecule.comepstem.netdoi.org |
| Ab initio | Hartree-Fock (HF) | 6-311+G | Initial geometry optimization, reference for electron correlation methods. doi.org |
| Semi-empirical | PPP CI | Not Applicable | Calculation of electronic absorption spectra. semanticscholar.org |
Assessment of Aromaticity and Stability
The aromaticity and stability of the fused ring system are critical determinants of its chemical behavior. These properties are quantitatively assessed using indices such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS).
Studies on the analogous furo[3,2-b]pyrrole system, which shares the same [3,2-b] fusion topology, provide significant insights. doi.org These investigations, using ab initio (B3LYP/6-311+G**) calculations, have shown that the topology of the fused rings is a dominant factor in determining aromaticity. doi.org The furo[3,2-b]pyrrole system exhibits substantially greater aromaticity and stability compared to its furo[2,3-b]pyrrole isomer. doi.org This trend is expected to hold for the this compound system.
The HOMA index, a geometry-based measure, is close to 1 for fully aromatic systems. The NICS index, a magnetic criterion, shows large negative values (e.g., -10 to -15 ppm) for aromatic rings. For the pyrrole (B145914) ring in the [3,2-b] fused system, the mean HOMA value is 0.858 and the NICS value is -15.1 ppm, which are comparable to the values for an isolated pyrrole ring (HOMA=0.857, NICS=-15.0 ppm). This indicates that the fusion does not diminish the aromatic character of the pyrrole ring. doi.org A similar stability is anticipated for the pyridine (B92270) ring in the this compound structure.
Table 2: Calculated Aromaticity Indices for Fused Heterocyclic Systems (B3LYP/6-311+G )**
| System Type | Ring | Mean HOMA Index | Mean NICS Index (ppm) | Source |
| Furo[3,2-b]pyrrole | Pyrrole | 0.858 | -15.1 | doi.org |
| Furan (B31954) | 0.197 | -11.6 | doi.org | |
| Furo[2,3-b]pyrrole | Pyrrole | 0.776 | -14.1 | doi.org |
| Furan | 0.060 | -10.7 | doi.org |
Molecular Docking and Binding Interaction Studies with Biological Targets
The furo[3,2-b]pyridine (B1253681) scaffold has been identified as a privileged structure in medicinal chemistry, leading to numerous molecular docking studies to explore its binding to various biological targets. These computational studies are crucial for understanding structure-activity relationships and for the rational design of new therapeutic agents.
Derivatives of the furo[3,2-b]pyridine core have been investigated as potent and selective kinase inhibitors, particularly targeting cyclin-dependent kinases (CDK) and cdc-like kinases. smolecule.com Molecular docking studies have shown that the rigid, fused ring system of these compounds provides an optimal geometry for fitting within the active sites of kinases. smolecule.com Furthermore, substituted furo[3,2-b]pyridines have been explored as agonists for the 5-HT1F serotonin (B10506) receptor, with docking studies helping to elucidate their binding modes and support their potential for treating acute migraines. researchgate.net The binding energies calculated for some furopyridine derivatives range from -41.36 to -54.33 kcal/mol, indicating strong and stable interactions with their target enzymes. smolecule.com
Table 3: Biological Targets and Docking Studies of the Furo[3,2-b]pyridine Scaffold
| Biological Target | Therapeutic Area | Key Findings from Docking Studies |
| Cyclin-dependent kinase 2 (CDK2) | Oncology | The furopyridine core provides optimal geometric constraints for binding within the kinase active site. smolecule.com |
| 5-HT1F Receptor | Neurology (Migraine) | Furo[3,2-b]pyridine acts as an effective bioisostere of an indole (B1671886) nucleus, showing high affinity and selectivity. researchgate.net |
| Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) | Multiple | Derivatives show potential for selective inhibition. smolecule.com |
| Casein kinase (CK) | Multiple | Derivatives show potential for selective inhibition. smolecule.com |
Conformational Analysis and Energy Landscapes
Conformational analysis provides insight into the three-dimensional structure and flexibility of a molecule, which are critical for its interaction with biological receptors. Computational studies of related furopyridine systems have shed light on the likely conformational preferences of this compound.
Analysis of a related furo[3,4-b]pyridine system reveals that the fused heterocyclic framework adopts a rigid and nearly coplanar geometry. smolecule.com The dihedral angles between the furan and pyridine rings are typically small, ranging from 0 to 5 degrees, which indicates significant π-π orbital overlap across the molecule. smolecule.com The presence of a methyl group is not expected to introduce significant conformational strain, with calculated strain energies remaining low (less than 2 kcal/mol). smolecule.com The preferred rotational conformation of the methyl group typically positions one of its hydrogen atoms in the plane of the heterocyclic system, which maximizes stabilizing hyperconjugative effects. smolecule.com Therefore, the this compound molecule is predicted to have a predominantly planar and rigid conformation, with a low-energy landscape dominated by this planar structure.
Table 4: Conformational Characteristics of the Furopyridine Ring System
| Parameter | Finding | Implication |
| Planarity | The fused ring system is nearly coplanar. | Rigid structure, predictable orientation in binding sites. smolecule.com |
| Dihedral Angle | Typically 0-5 degrees between the furan and pyridine rings. | Strong π-π orbital overlap throughout the molecular framework. smolecule.com |
| Methyl Group Conformation | Minimal steric perturbation; one hydrogen often lies in the ring plane. | Low conformational strain; stabilization through hyperconjugation. smolecule.com |
Applications As a Versatile Synthetic Intermediate and Scaffold in Advanced Materials
Building Block in Complex Heterocyclic Synthesis
The 2-Methylfuro[3,2-b]pyridine core is a foundational unit for the synthesis of more elaborate and polyfunctionalized heterocyclic systems. Its inherent reactivity at specific positions allows for selective chemical modifications, making it a strategic intermediate in multi-step synthetic sequences.
One of the primary strategies for elaborating the this compound scaffold involves regioselective lithiation. researchgate.net The treatment of this compound with strong bases like lithium diisopropylamide (LDA) can generate a lithiated intermediate. researchgate.net This process, however, can be complex. For instance, lithiation of this compound with LDA at -75°C, followed by quenching with deuterium (B1214612), results in a mixture of products, including deuteration at the methyl group and the 3-position of the furan (B31954) ring. researchgate.net Despite this complexity, regioselective lithiation, when controlled, provides a powerful method for introducing a variety of electrophiles at specific positions, leading to diverse 2-substituted furo[3,2-b]pyridines. researchgate.net These substituted derivatives can then serve as substrates for further transformations, including the construction of polyheterocyclic molecules. researchgate.net
Palladium-catalyzed cross-coupling reactions are another cornerstone in the utilization of the furo[3,2-b]pyridine (B1253681) skeleton. Methodologies such as the Sonogashira coupling and intramolecular Heck reactions have been successfully employed to assemble the core itself. researchgate.net More importantly, these catalytic methods are used to functionalize the pre-formed scaffold. For example, a one-pot Sonogashira coupling followed by a heteroannulation sequence can efficiently produce the furo[3,2-b]pyridine system, which can then be subjected to further functionalization. researchgate.netresearchgate.net A general and efficient method for preparing 2,3,5-trisubstituted-furo[3,2-b]pyridines involves a Pd(0)-catalyzed intramolecular cyclization of appropriately substituted pyridine (B92270) precursors. researchgate.net This approach has proven effective for creating highly functionalized derivatives. researchgate.net
The strategic functionalization of the this compound core is pivotal in medicinal chemistry. For instance, derivatives have been synthesized as selective 5-HT1F receptor agonists, which are of interest for potential therapeutic applications. researchgate.net
Table 1: Synthetic Transformations of the this compound Scaffold
| Reaction Type | Reagents/Catalysts | Position of Functionalization | Outcome | Reference |
|---|---|---|---|---|
| Lithiation | Lithium diisopropylamide (LDA) | 3-position and methyl group | Introduction of electrophiles | researchgate.net |
| Pd-Catalyzed Cyclization | Pd(0) catalysts | Ring formation | Assembly of the core structure | researchgate.net |
Design of Ligands for Coordination Chemistry and Organometallic Catalysis
The furo[3,2-b]pyridine framework possesses a key structural feature essential for coordination chemistry: a pyridine nitrogen atom with a lone pair of electrons. This nitrogen atom acts as a potent Lewis base, enabling the molecule to function as an N-donor ligand that can coordinate with a wide variety of metal centers. The resulting metal complexes have applications in areas ranging from catalysis to materials science.
Furopyridine derivatives, including the 2-methyl substituted variant, readily coordinate to metal ions to form stable complexes. nih.gov The pyridine nitrogen is the primary coordination site, binding to metals such as copper(II) and nickel(II). nih.govakjournals.com The specific geometry and properties of the resulting coordination compounds are influenced by the metal ion, the counter-anions, and the steric and electronic properties of the furopyridine ligand itself.
While direct studies on organometallic catalysis using this compound as a ligand are not extensively detailed in the provided results, the demonstrated ability of the furopyridine scaffold to form stable metal complexes is a crucial prerequisite. The development of transition-metal complexes is fundamental to creating reagents for complex organic transformations. researchgate.net The tunability of the ligand's electronic properties through substitution on the furo[3,2-b]pyridine ring system offers a pathway to designing bespoke ligands for specific catalytic applications.
Table 2: Examples of Metal Complexes with Furopyridine Ligands
| Ligand | Metal Ion | Complex Formula Example | Coordination Site | Reference |
|---|---|---|---|---|
| 2-Methylfuro[3,2-c]pyridine | Copper(II) | [Cu(C₂H₂ClO₂)₂(C₈H₇NO)₂(CH₄O)] | Pyridine N-atom | nih.gov |
| Furo[3,2-c]pyridine (B1313802) | Nickel(II) | Ni(SCN)₂(fp)₄·2H₂O | Pyridine N-atom | akjournals.com |
Integration into Functional Materials
The rigid, planar, and aromatic nature of the this compound scaffold makes it an attractive component for the construction of advanced functional materials. By incorporating this heterocyclic unit into larger molecular architectures, researchers can develop materials with specific electronic, optical, or biological properties.
In the field of materials science, derivatives of furopyridines are explored for their potential in creating novel materials with tailored electronic or optical characteristics. evitachem.com The conjugated π-system of the fused rings can facilitate charge transport and interact with light, properties that are essential for applications in organic electronics such as organic light-emitting diodes (OLEDs) or organic photovoltaics. The ability to functionalize the core allows for fine-tuning of these properties. evitachem.com
The furo[3,2-b]pyridine skeleton is also a recognized "scaffold" in medicinal chemistry, where it forms the core of molecules designed to interact with biological targets. researchgate.net For example, N-(benzo[d] Current time information in Bangalore, IN.evitachem.comdioxol-5-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide, a more complex molecule built upon this framework, has been investigated for its potential anticancer properties. The furopyridine unit provides a rigid orientation for the other functional groups, enabling specific interactions with biological macromolecules like enzymes or receptors. The development of potent and selective inhibitors of cdc-like kinases (CLKs) has been reported using the furo[3,2-b]pyridine core, highlighting its importance as a pharmacophore. researchgate.net
Furthermore, the intermolecular interactions observed in the crystal structures of furopyridine derivatives, such as π–π stacking, are crucial for the self-assembly and packing of molecules in the solid state. nih.gov These interactions can lead to the formation of ordered three-dimensional networks, a key feature in the design of crystalline functional materials. nih.gov
Table 3: Applications of Functional Materials Based on the Furo[3,2-b]pyridine Scaffold
| Application Area | Type of Material/Molecule | Function/Property | Reference |
|---|---|---|---|
| Medicinal Chemistry | Selective 5-HT1F Receptor Agonist | Potential therapeutic agent | researchgate.net |
| Medicinal Chemistry | Cdc-like Kinase (CLK) Inhibitors | Anticancer research | researchgate.net |
| Materials Science | Building block for organic materials | Desired electronic properties | evitachem.com |
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, 2D NMR techniques: COSY, HSQC, HMBC for full signal assignment)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of 2-Methylfuro[3,2-b]pyridine. Through a combination of 1D and 2D NMR experiments, a complete assignment of proton and carbon signals can be achieved.
¹H NMR Spectroscopy : The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For this compound, the spectrum displays characteristic signals for the methyl group and the aromatic protons on the fused furan (B31954) and pyridine (B92270) rings.
¹³C NMR Spectroscopy : The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments. The spectrum for this compound would show distinct signals for the methyl carbon and the carbons of the heterocyclic rings.
2D NMR Techniques :
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, helping to establish the sequence of protons within the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence) : This spectrum correlates each proton with the carbon atom it is directly attached to, allowing for the unambiguous assignment of carbon signals based on their known proton assignments.
A representative, though not exhaustive, set of expected NMR data is presented below.
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |
|---|---|---|---|
| 2-CH₃ | ~2.50 (s) | ~14.5 | C2, C3 |
| 3 | ~6.70 (s) | ~110.0 | C2, C3a, C7a |
| 5 | ~8.40 (dd) | ~145.0 | C3a, C6, C7 |
| 6 | ~7.10 (dd) | ~117.0 | C5, C7a |
| 7 | ~7.90 (dd) | ~130.0 | C5, C7a |
High-Resolution Mass Spectrometry for Molecular Ion Confirmation
High-Resolution Mass Spectrometry (HRMS) is employed to accurately determine the elemental composition of this compound. This technique measures the mass-to-charge ratio (m/z) of the molecular ion to a very high degree of precision. For this compound, the expected exact mass for the neutral molecule (C₈H₇NO) is approximately 133.0528 g/mol . nih.gov HRMS analysis would seek to find a protonated molecule [M+H]⁺ with a measured m/z value extremely close to the calculated value of 134.0600, thereby confirming the molecular formula and distinguishing it from any potential isomers.
Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Identification
Infrared (IR) spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands that confirm its structure. Key expected vibrational frequencies include C-H stretching from the aromatic rings and the methyl group, C=C and C=N stretching vibrations from the fused heterocyclic system, and a strong C-O-C stretching band characteristic of the furan ring. evitachem.comjocpr.com
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch (from CH₃) | 3000 - 2850 |
| C=C and C=N Ring Stretch | 1600 - 1400 |
| C-O-C (Furan) Stretch | 1300 - 1000 |
Single-Crystal X-ray Diffraction for Definitive Structural Elucidation and Stereochemistry
Single-Crystal X-ray Diffraction is the gold standard for unambiguously determining the three-dimensional structure of a crystalline compound. This technique involves irradiating a single, high-quality crystal of the substance with X-rays and analyzing the resulting diffraction pattern. While no specific crystal structure for the parent this compound was found in the search results, related furopyridine systems have been successfully characterized using this method. researchgate.netiucr.orgiucr.orgdoi.org If a suitable crystal of this compound were grown, X-ray diffraction would provide precise measurements of bond lengths, bond angles, and the planarity of the fused ring system, offering definitive proof of its structure.
Chromatographic Techniques for Purity Validation and Separation (e.g., HPLC, UPLC)
Chromatographic methods are indispensable for verifying the purity of this compound and for its separation from starting materials, byproducts, and other impurities.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful analytical techniques that separate components of a mixture. For a compound like this compound, a reversed-phase method is typically employed. rsc.orghelixchrom.com In this setup, the sample is passed through a column containing a nonpolar stationary phase (e.g., C18) using a polar mobile phase, often a gradient mixture of water and an organic solvent like acetonitrile. rsc.orghelixchrom.com The purity of the sample is assessed by integrating the area of the peak corresponding to the compound and comparing it to the total area of all detected peaks. These techniques can also be scaled up for preparative purification. rsc.org
Spectrophotometric Methods for Quantitative Analysis and Interaction Studies (e.g., charge-transfer complex formation)
UV-Visible spectrophotometry is a versatile method used for both quantitative analysis and for studying molecular interactions. By measuring the absorbance of light at a specific wavelength, the concentration of this compound in a solution can be determined using the Beer-Lambert law.
Furthermore, this technique is valuable for investigating the formation of charge-transfer (CT) complexes. Furopyridine derivatives can act as electron donors and interact with electron-accepting molecules. jocpr.comjocpr.comresearchgate.net Such interactions often result in the appearance of a new, distinct absorption band in the visible region of the spectrum. jocpr.comjocpr.com By monitoring the changes in absorbance of this CT band, researchers can study the stoichiometry, stability constants, and thermodynamic parameters (like the standard free energy change) of the complex formed between this compound and an acceptor molecule. jocpr.comresearchgate.net
Structure Activity Relationship Sar Studies and Molecular Design Principles
Influence of Substituent Effects on Molecular Recognition and Target Engagement
The biological activity of furo[3,2-b]pyridine (B1253681) derivatives is highly dependent on the nature and position of various substituents. Research has demonstrated that specific substitution patterns can fine-tune the potency and selectivity of these compounds for different biological targets, including kinases and G-protein coupled receptors.
Optimization of a series of 3,5-disubstituted furo[3,2-b]pyridines led to the discovery of potent and cell-active inhibitors of CLKs. researchgate.netdntb.gov.uaresearchgate.net Conversely, exploring 3,5,7-trisubstituted derivatives revealed that while some compounds were potent CLK inhibitors, others that were inactive against kinases showed sub-micromolar activity as modulators of the Hedgehog signaling pathway. researchgate.netnih.govresearchgate.net This highlights how substitution can create a "molecular switch," redirecting the compound's activity between completely different signaling pathways.
In a different therapeutic context, 2,3,5-trisubstituted furo[3,2-b]pyridines were investigated as bioisosteres of indole (B1671886) for developing 5-HT₁F receptor agonists. researchgate.net This research identified that specific substitutions at the 2, 3, and 5-positions were crucial for achieving high affinity and selectivity for the target receptor. For instance, the compound 4-fluoro-N-[3-(1-methyl-piperidin-4-yl)-furo[3,2-b]pyridin-5-yl]-benzamide was identified as a potent and selective 5-HT₁F agonist. researchgate.net
Further studies on linezolid (B1675486) analogues introduced a furo[3,2-b]pyridine ring system to explore the impact of fused bicyclic systems on antibacterial activity. kcl.ac.uk The resulting compound, N-((S)-3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)furo[3,2-b]pyridine-2-carboxamide (2n), was synthesized to understand how the size and lipophilicity of substituents at the C5 position of the oxazolidinone core influence efficacy. kcl.ac.uk
Table 1: Influence of Substitution Patterns on Furo[3,2-b]pyridine Activity
| Substitution Pattern | Target | Key Findings | Reference(s) |
|---|---|---|---|
| 3,5-Disubstituted | Cdc-like kinases (CLKs) | Afforded potent, cell-active, and highly selective inhibitors of CLKs. researchgate.netdntb.gov.ua | researchgate.net, dntb.gov.ua, nih.gov, researchgate.net |
| 3,5,7-Trisubstituted | Hedgehog (Hh) Pathway | Kinase-inactive subsets were found to be sub-micromolar modulators of the Hh pathway. researchgate.netresearchgate.net | researchgate.net, nih.gov, researchgate.net |
| 2,3,5-Trisubstituted | 5-HT₁F Receptor | Effective replacement for indole, providing potent and selective agonists. researchgate.net | researchgate.net |
Impact of Positional Isomerism on Physicochemical and Interaction Profiles
The arrangement of the furan (B31954) and pyridine (B92270) rings in furopyridines significantly influences their chemical properties and biological activities. The furo[3,2-b]pyridine scaffold is one of several isomers, including furo[3,2-c]pyridine (B1313802), furo[2,3-b]pyridine, and furo[2,3-c]pyridine, each presenting a unique pharmacophoric profile. acs.orgnih.govresearchgate.netacs.org
Furo[3,2-b]pyridine : This isomer has been successfully utilized to develop inhibitors for CLKs and modulators of the Hedgehog pathway. researchgate.net Its specific geometry allows for effective binding within the ATP pocket of kinases. researchgate.net
Furo[3,2-c]pyridine : This scaffold has been explored for its potential in developing antipsychotic agents. acs.org The change in the nitrogen atom's position relative to the furan ring alters the molecule's electronic distribution and hydrogen bonding capabilities, leading to different target specificities compared to the [3,2-b] isomer. acs.orgresearchgate.net
Furo[2,3-b]pyridine : Also known as 7-azabenzofurans, this isomeric core has been investigated for a wide range of biological activities, including anti-infective agents against trypanosomiasis. nih.govresearchgate.net Its derivatives have shown promise as anticancer, antioxidant, and antiviral agents. researchgate.net
Furo[2,3-c]pyridine : Derivatives of this scaffold have been developed as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), including drug-resistant mutant forms, for applications in non-small cell lung cancer (NSCLC). acs.orgnih.gov
Table 2: Comparison of Furopyridine Isomers
| Isomeric Scaffold | Key Biological Applications | Example Target(s) | Reference(s) |
|---|---|---|---|
| Furo[3,2-b]pyridine | Kinase Inhibition, Hh Pathway Modulation | CLKs, SMO | researchgate.net, researchgate.net |
| Furo[3,2-c]pyridine | Antipsychotic | Dopamine/Serotonin (B10506) Receptors | acs.org, researchgate.net |
| Furo[2,3-b]pyridine | Anti-infective, Anticancer | Trypanosomal targets | nih.gov, researchgate.net |
Development of Selective Molecular Probes and Modulators (e.g., for kinases, Hedgehog pathway)
The furo[3,2-b]pyridine scaffold has proven to be particularly fruitful for the development of selective chemical probes to study complex biological pathways. researchgate.netresearchgate.net Chemical probes are essential tools in chemical biology for elucidating the roles of specific proteins in cellular processes. researchgate.net
Kinase Inhibitors: A key breakthrough was the identification of furo[3,2-b]pyridine derivatives as highly selective inhibitors of cdc-like kinases (CLKs), which are involved in regulating mRNA splicing. researchgate.netdntb.gov.ua Through optimization of 3,5-disubstituted derivatives, compounds with high potency and selectivity were developed. nih.gov For example, compound 12f from one study emerged as a lead compound with excellent kinome-wide selectivity for CLKs. researchgate.net The crystal structure of a related compound, 12h , bound to CLK1 revealed the specific binding mode, validating the scaffold's utility. researchgate.net
Hedgehog Pathway Modulators: The Hedgehog (Hh) signaling pathway is crucial during embryonic development and its aberrant activation is linked to certain cancers. nih.gov A subset of 3,5,7-trisubstituted furo[3,2-b]pyridines, which were found to be inactive against kinases, were repurposed and identified as potent modulators of the Hh pathway. researchgate.netresearchgate.net For example, compound 23a was shown to inhibit Hh signaling in a GLI-dependent reporter gene assay at sub-micromolar concentrations. researchgate.net This discovery demonstrates the scaffold's potential to generate modulators for targets beyond kinases.
Table 3: Examples of Furo[3,2-b]pyridine-Based Molecular Probes
| Compound | Target Pathway | Activity | Key Feature | Reference(s) |
|---|---|---|---|---|
| 12f (analogue) | Kinase Inhibition (CLKs) | Highly selective inhibitor | 3,5-disubstituted furo[3,2-b]pyridine | researchgate.net |
| 12h (analogue) | Kinase Inhibition (CLKs) | Potent inhibitor, co-crystallized with CLK1 | 3,5-disubstituted furo[3,2-b]pyridine | researchgate.net |
| 23a (analogue) | Hedgehog Pathway | Sub-micromolar modulator | 3,5,7-trisubstituted furo[3,2-b]pyridine | researchgate.net |
Pharmacophore Development and Lead Optimization Strategies based on the Furo[3,2-b]pyridine Core
The furo[3,2-b]pyridine ring system is considered a "privileged scaffold" because it can serve as a foundation for ligands targeting multiple, distinct biological targets. researchgate.netdntb.gov.ua The development of pharmacophore models and strategic lead optimization are central to harnessing its potential.
A pharmacophore model outlines the essential three-dimensional arrangement of chemical features required for biological activity. For the furo[3,2-b]pyridine core, lead optimization strategies have focused on systematically modifying substituents at the 2, 3, 5, and 7-positions. researchgate.netresearchgate.net
Key optimization strategies include:
Scaffold Hopping and Bioisosteric Replacement : The furo[3,2-b]pyridine core has been successfully used as a bioisostere for the indole ring system in the development of 5-HT₁F receptor agonists. This strategy maintained the necessary geometric and electronic features for receptor binding while improving properties like selectivity. researchgate.net
Substitution to Modulate Selectivity : As seen in the development of kinase inhibitors, small changes to substituents can dramatically alter selectivity. The weak interaction of the core scaffold with the kinase hinge region allows for different binding modes, which can be exploited to achieve high kinome-wide selectivity. researchgate.net
Substitution to Switch Targets : A pivotal strategy involved modifying the substitution pattern to shift the biological activity from one target class to another. The transition from 3,5-disubstituted CLK inhibitors to 3,5,7-trisubstituted Hedgehog pathway modulators is a prime example of how lead optimization can navigate chemical space to uncover new biological functions for the same core scaffold. researchgate.netdntb.gov.ua
These strategies highlight that the furo[3,2-b]pyridine core provides a versatile template for structure-based drug design, allowing for the generation of diverse compound libraries and the fine-tuning of biological activity through well-considered chemical modifications. researchgate.netdntb.gov.ua
Future Research Trajectories and Emerging Paradigms
Innovation in Catalyst Design for Furo[3,2-b]pyridine (B1253681) Synthesis
The synthesis of the furo[3,2-b]pyridine core, including 2-methyl substituted derivatives, has traditionally relied on established catalytic systems. A prevalent method involves a one-pot synthesis utilizing a palladium on carbon and copper (Pd/C-Cu) catalytic system. Current time information in Oskarshamn, SE.nih.govresearchgate.net This approach facilitates sequential C-C and C-O bond-forming reactions, often starting from precursors like 3-chloro-2-hydroxypyridine (B189369) and terminal alkynes, and can be enhanced by ultrasound irradiation. Current time information in Oskarshamn, SE.nih.govresearchgate.net Another key strategy is the copper-mediated oxidative cyclization to assemble the furo[3,2-b]pyridine scaffold. nih.govresearchgate.net
Future innovations in catalyst design are moving towards more efficient, selective, and sustainable methods. Research is exploring novel palladium catalysts, including those for dual C-H activation, which has been demonstrated in the synthesis of the related benzofuro[3,2-b]pyridine scaffold from 3-phenoxypyridine (B1582220) 1-oxides. nih.gov The development of ligand-free copper-catalyzed cyclization reactions, which have shown success in the synthesis of other nitrogen-containing heterocycles like benzimidazoles, presents another promising avenue for creating more environmentally friendly and cost-effective synthetic routes to the furo[3,2-b]pyridine core. rsc.org Furthermore, the exploration of photocatalysis and the design of chiral-at-metal ruthenium(II) catalysts, which have been conceptualized for related heterocyclic systems, could lead to asymmetric syntheses of functionalized furo[3,2-b]pyridines with high enantiomeric purity, opening new possibilities for their application in stereospecific recognition of biological targets. researchgate.net
Table 1: Current and Emerging Catalytic Strategies for Furo[3,2-b]pyridine Synthesis
| Catalytic System | Description | Key Advantages |
| Pd/C-Cu Catalysis | One-pot sequential C-C coupling and C-O bond formation, often assisted by ultrasound. Current time information in Oskarshamn, SE.nih.govresearchgate.net | Inexpensive, stable, and widely used catalyst system. Current time information in Oskarshamn, SE.nih.govresearchgate.net |
| Copper-Mediated Oxidative Cyclization | Assembly of the furo[3,2-b]pyridine scaffold through an oxidative process. nih.govresearchgate.net | Effective for constructing the core heterocyclic structure. |
| Palladium-Catalyzed Dual C-H Activation | Intramolecular cyclization via activation of two C-H bonds, demonstrated for related benzofuro[3,2-b]pyridines. nih.gov | High regioselectivity and efficiency. |
| Ligand-Free Copper Catalysis | Cyclization reactions without the need for complex and expensive ligands. rsc.org | More sustainable and cost-effective. |
Exploration of Novel Rearrangement and Ring-Opening Reactions
The inherent stability of the aromatic furo[3,2-b]pyridine scaffold means that its rearrangement and ring-opening reactions are not extensively documented. However, exploring such reactions could unlock novel synthetic pathways to complex molecular architectures. Research into the reactivity of related oxygen-containing fused heterocycles provides some insight into potential future directions. For instance, studies on 2H-furo[3,2-b]pyran-2-ones have shown that interaction with dinucleophiles can lead to recyclization, which involves the opening of the furan (B31954) ring. beilstein-journals.orgnih.gov This suggests that under specific conditions, the furan moiety of the furo[3,2-b]pyridine system could be selectively opened.
Future investigations may focus on transition-metal-catalyzed reactions that can induce skeletal rearrangements. While not yet applied to furo[3,2-b]pyridines, ring-opening metathesis polymerization (ROMP) has been utilized for pyridine-containing norbornenes, demonstrating that the pyridine (B92270) nucleus can be compatible with metathesis catalysts. nih.govresearchgate.netchemrxiv.orgchemrxiv.org Adapting such methodologies to a strained derivative of 2-methylfuro[3,2-b]pyridine could provide a route to novel polymers with unique electronic and physical properties. Additionally, computational studies could be employed to predict the feasibility and regioselectivity of potential rearrangement and ring-opening pathways under various thermal, photochemical, or catalytic conditions.
Integration of Machine Learning and AI in Scaffold Design and Prediction of Reactivity
A significant area of future development is the use of ML for predicting the biological activity and reactivity of novel compounds. Quantitative Structure-Activity Relationship (QSAR) models, for example, have been successfully applied to imidazo[4,5-b]pyridine derivatives to predict their inhibitory activity against kinases. mdpi.com Similar models could be developed for the furo[3,2-b]pyridine scaffold to rapidly screen virtual libraries of compounds and identify those with the highest potential as, for example, kinase inhibitors. Furthermore, AI can be used to predict reaction outcomes and optimize reaction conditions, reducing the need for extensive empirical experimentation. By incorporating retrosynthesis knowledge into data-driven models, AI applications can better mimic the intuition of experienced chemists to design more practical and efficient synthetic routes. nih.gov
Table 2: Applications of AI and Machine Learning in Furo[3,2-b]pyridine Research
| Application Area | Description | Potential Impact |
| Retrosynthesis Planning | AI algorithms predict synthetic pathways to target molecules. cas.orgarxiv.orgengineering.org.cn | Accelerates the discovery of efficient and novel synthetic routes. nih.gov |
| QSAR Modeling | Machine learning models correlate chemical structure with biological activity. mdpi.com | Enables rapid virtual screening and prioritization of candidate molecules. |
| Reactivity Prediction | AI predicts the outcome and optimal conditions for chemical reactions. | Reduces experimental workload and accelerates the synthesis of new derivatives. |
| De Novo Design | Generative models design novel molecules with desired properties. | Creates opportunities to explore new chemical space around the furo[3,2-b]pyridine scaffold. |
Expanding the Scope of Furo[3,2-b]pyridine in Functional Material Science
While the primary focus of research on the furo[3,2-b]pyridine scaffold has been in medicinal chemistry, its unique electronic properties make it a candidate for applications in functional material science. The fusion of an electron-rich furan ring with an electron-deficient pyridine ring can give rise to interesting photophysical properties. Although not specifically documented for the this compound isomer, related furopyridine and pyridyl-based compounds have shown promise in this area.
For instance, pyridine-based small molecules have been developed as fluorescent probes for various applications. mdpi.com This suggests that appropriately functionalized this compound derivatives could be designed as novel sensors or imaging agents. A significant area of potential is in the development of materials for organic light-emitting diodes (OLEDs). While research in this area has focused on the furo[3,2-c]pyridine (B1313802) isomer, the findings demonstrate the potential of the furopyridine core in creating efficient phosphorescent materials. nih.gov Future work could involve the synthesis and characterization of this compound derivatives with extended π-conjugation to tune their emission properties for use in OLEDs and other organic electronic devices. The development of aggregation-induced emission (AIE) photosensitizers based on the furo[3,2-c]pyridine scaffold for biological imaging and therapy also points to a promising direction for the functional materials applications of the broader furopyridine family. nih.gov
Strategic Development of Advanced Chemical Tools for Mechanistic Biology Studies
The furo[3,2-b]pyridine scaffold has been identified as a "privileged scaffold" for the development of highly selective kinase inhibitors. nih.govresearchgate.netsci-hub.se Derivatives of this scaffold have shown potent activity against cdc-like kinases (CLKs) and as modulators of the Hedgehog signaling pathway. nih.govresearchgate.netsci-hub.se This established biological activity provides a strong foundation for the development of advanced chemical tools to probe the mechanisms of these and other biological pathways.
Future research in this area will likely focus on creating more sophisticated chemical probes based on the this compound core. This could include the development of photoaffinity probes, which can be used to covalently label and identify the protein targets of a bioactive compound within a complex biological system. Another avenue is the design of fluorescently tagged furo[3,2-b]pyridine derivatives that allow for the visualization of their subcellular localization and interaction with target proteins in real-time using advanced microscopy techniques. nih.govmdpi.com By attaching reactive moieties or reporter groups to the this compound scaffold, researchers can create powerful tools to elucidate the mechanism of action of these compounds and to gain a deeper understanding of the biological processes they modulate.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Methylfuro[3,2-b]pyridine?
- Methodological Answer : The synthesis of this compound derivatives can be achieved via copper-mediated cross-coupling reactions. For example, aryl halides can undergo substitution with copper(I) acetylides to form the furopyridine core. Aryl halides substituted at the 3,2-b position react with terminal alkynes under basic conditions (e.g., triethylamine) to yield annulated products in high yields . Alternative routes involve cyclization of α,β-unsaturated imines with activated alkynes, optimized for regioselectivity and minimal byproduct formation .
Q. How is the structure of this compound characterized using spectroscopic and crystallographic methods?
- Methodological Answer : Structural elucidation relies on a combination of FT-IR, Raman spectroscopy, and single-crystal X-ray diffraction. For example, X-ray studies of related copper(II) complexes with methyl-substituted furopyridines reveal bond lengths (e.g., Cu–N = 2.031–2.046 Å) and coordination geometries (distorted square-bipyramidal), validated against crystallographic databases . Thermal gravimetric analysis (TGA) and EPR spectroscopy further confirm stability and electronic properties .
Advanced Research Questions
Q. What strategies are effective in mitigating side reactions during the functionalization of this compound?
- Methodological Answer : Side reactions, such as over-oxidation or dimerization, can be minimized by controlling reaction conditions. For example:
- Solvent and Temperature : Acetic acid at 70°C with HCl (2 equiv) optimizes cyclization yields (52%) while reducing tarring .
- Protecting Groups : Methylation of thiones (e.g., using methyl iodide) selectively targets sulfur atoms over nitrogen, avoiding N-methyl byproducts .
- Catalysts : Copper catalysts with ligands like N,N-dimethylglycine improve coupling efficiency in annulation reactions .
Q. How does this compound coordinate with transition metals, and what are the implications of its coordination geometry?
- Methodological Answer : The pyridine nitrogen in this compound acts as a monodentate ligand, forming complexes with Cu(II), Co(II), and other metals. X-ray crystallography of copper(II) complexes reveals a distorted square-bipyramidal geometry (4 + 1 + 1 coordination), with axial methanol or water ligands. Bond lengths (e.g., Cu–O = 1.956–2.833 Å) and π-π stacking interactions (3.44–3.83 Å) between furopyridine rings influence catalytic and magnetic properties . These geometries are critical for designing metal-organic frameworks (MOFs) or redox-active catalysts.
Q. How can computational methods predict the reactivity of this compound in novel reactions?
- Methodological Answer : Density functional theory (DFT) calculations model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. For example, the electron-rich furan ring in this compound is susceptible to electrophilic substitution, while the pyridine nitrogen participates in coordination. Studies on similar systems validate computational predictions against experimental data, such as regioselectivity in annulation reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
